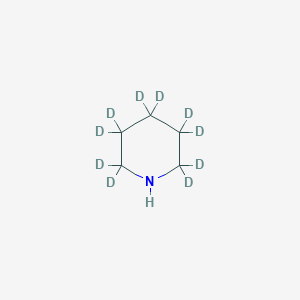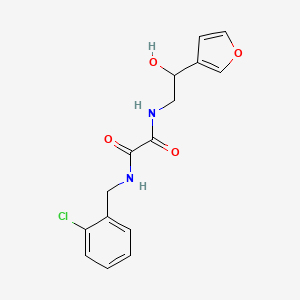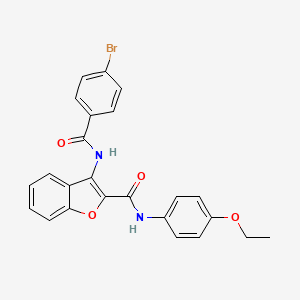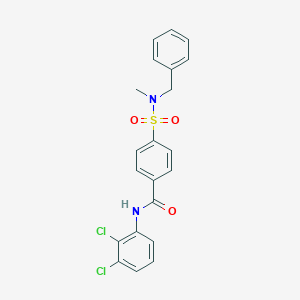
N-(3-aminopropil)pirimidin-2-amina
Descripción general
Descripción
N-(3-aminopropyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.201. The purity is usually 95%.
BenchChem offers high-quality N-(3-aminopropyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminopropyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Antecedentes: La proteína quinasa serina/treonina PLK4 juega un papel crucial en la duplicación de centríolos, lo cual es esencial para mantener la integridad del genoma. La sobreexpresión de PLK4 se ha detectado en varios tipos de cáncer, convirtiéndola en un objetivo anticancerígeno potencial .
- Aplicación: Se han desarrollado nuevos derivados de pirimidin-2-amina, incluido el compuesto 8h, como potentes inhibidores de PLK4. El compuesto 8h demostró una alta actividad inhibitoria de PLK4, buena estabilidad plasmática y efectos antiproliferativos contra las células de cáncer de mama. Estos hallazgos sugieren su posible valor en la investigación de fármacos anticancerígenos dirigidos a PLK4 .
- Aplicación: La piritrexima inhibe la dihidrofolato reductasa (DHFR) y exhibe buenos efectos antitumorales contra el carcinosarcoma en ratas .
- Aplicación: Estos derivados se sintetizaron a partir de materiales de partida acíclicos y mostraron actividad antitripanosomal. La síntesis involucró varios pasos, incluyendo el cierre de anillo, la aromatización y la formación de guanidinas .
- Aplicación: Se ha llevado a cabo un análisis detallado de la relación estructura-actividad (SAR) para desarrollar nuevos análogos de pirimidina con actividades antiinflamatorias mejoradas y toxicidad mínima. Los investigadores han proporcionado pautas para una mayor síntesis en esta área .
Investigación Anticancerígena
Efectos Antitumorales
Actividad Antitripanosomal
Agentes Antiinflamatorios
Estudios de Inhibición Enzimática
Direcciones Futuras
Research into pyrimidine derivatives, including “N-(3-aminopropyl)pyrimidin-2-amine”, continues to be a promising area of study due to their diverse biological activities . Future research may focus on developing new synthetic methods, studying their biological activities, and exploring their potential applications in therapeutics .
Mecanismo De Acción
Target of Action
N-(3-aminopropyl)pyrimidin-2-amine is a derivative of 2-aminopyrimidine . It has been found to exhibit antitrypanosomal and antiplasmodial activities . The primary targets of N-(3-aminopropyl)pyrimidin-2-amine are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . Additionally, it has been suggested that pyrimidin-2-amine derivatives can act as potent inhibitors of the serine/threonine protein kinase PLK4 , a master regulator of centriole duplication, which is significant for maintaining genome integrity .
Mode of Action
It is known that pyrimidin-2-amine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . In the case of PLK4 inhibitors, they interfere with the activity of the PLK4 enzyme, thereby disrupting centriole duplication and potentially leading to cell death .
Biochemical Pathways
The biochemical pathways affected by N-(3-aminopropyl)pyrimidin-2-amine are likely to be those involved in the life cycles of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . The compound may also affect pathways involved in inflammation, given the anti-inflammatory effects attributed to pyrimidines .
Pharmacokinetics
A study on a similar pyrimidin-2-amine derivative found that it exhibited good plasma stability and liver microsomal stability . These properties suggest that N-(3-aminopropyl)pyrimidin-2-amine could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
The result of the action of N-(3-aminopropyl)pyrimidin-2-amine is the inhibition of the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, leading to antitrypanosomal and antiplasmodial effects . In the case of PLK4 inhibition, the compound could potentially lead to cell death .
Propiedades
IUPAC Name |
N'-pyrimidin-2-ylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-3-1-4-9-7-10-5-2-6-11-7/h2,5-6H,1,3-4,8H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYDQGOVTLQZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2545859.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2545860.png)


![4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
methanone](/img/structure/B2545867.png)



![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2545874.png)


![1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545880.png)

